Potassium carbonate

描述

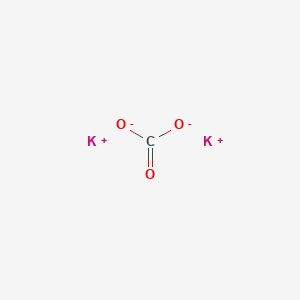

Structure

3D Structure of Parent

属性

IUPAC Name |

dipotassium;carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.2K/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHMMNNQKKPAPP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K2CO3, CK2O3 | |

| Record name | POTASSIUM CARBONATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1588 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | potassium carbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_carbonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2036245 | |

| Record name | Potassium carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2036245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.205 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid; Liquid; NKRA; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, White, very deliquescent powder.; The hydrate occurs as small, white, translucent crystals or granules, White deliquescent powder; [Hawley] Available as a solid (anhydrous or sesquihydrate) and concentrated solution (47% potassium carbonate); [CHEMINFO], COLOURLESS HYGROSCOPIC CRYSTALS OR HYGROSCOPIC WHITE POWDER. | |

| Record name | Carbonic acid, potassium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | POTASSIUM CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Potassium carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2013 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | POTASSIUM CARBONATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1588 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes | |

| Record name | POTASSIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1262 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in water. Insoluble in ethanol, For more Solubility (Complete) data for POTASSIUM CARBONATE (6 total), please visit the HSDB record page., Insoluble in alcohol and acetone, 111 g/100 g water at 25 °C, Soluble in 1 part cold, 0.7 part boiling water., Solubility in water (g K2CO3/100 g H2O): 105.5 at 0 °C; 108.0 at 10 °C; 110.5 at 20 °C; 113.7 at 30 °C; 155.7 at 100 °C, Solubility in water, g/100ml at 20 °C: 112 | |

| Record name | POTASSIUM CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | POTASSIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1262 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM CARBONATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1588 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.29 g/cu cm, 2.29 g/cm³ | |

| Record name | POTASSIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1262 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM CARBONATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1588 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Small amounts of sodium and chloride plus trace amounts (< 2ppm) of heavy metals such as lead. | |

| Record name | POTASSIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1262 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless cubic crystals; hygroscopic, Granules or granular powder, White, deliquescent, granular, translucent powder | |

CAS No. |

584-08-7 | |

| Record name | Potassium carbonate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium carbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13977 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carbonic acid, potassium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2036245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | potassium carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQN1B9B9HA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POTASSIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1262 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM CARBONATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1588 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

899 °C, 891 °C | |

| Record name | POTASSIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1262 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM CARBONATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1588 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

"potassium carbonate synthesis and discovery"

An In-depth Technical Guide to the Synthesis and Discovery of Potassium Carbonate

Introduction

This compound (K₂CO₃), an inorganic compound of significant industrial and historical importance, is a white, water-soluble salt that forms a strongly alkaline solution.[1] Historically known as potash and the more refined pearl ash, its production from wood ash was a critical industry that supported the manufacturing of soap, glass, and other essential goods.[1][2][3] The evolution of its synthesis, from ancient methods of leaching ashes to modern, large-scale chemical processes, reflects the broader history of industrial chemistry. This guide provides a comprehensive overview of the discovery and various synthesis methodologies of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Context

The history of this compound is intertwined with the history of alkali production. For centuries, the term "potash" referred to this compound obtained from plant ashes.[4][5]

-

Ancient Origins : The use of wood ash as a source of alkali for making soap and glass dates back to ancient times.[3][4] The name "potash" originates from the traditional production method of leaching wood ashes in a pot and evaporating the resulting solution.[2][6][7]

-

Distinction from Soda Ash : Until the 18th century, early chemists did not distinguish between "vegetable alkali" (this compound from wood ash) and "mineral alkali" (sodium carbonate from mineral deposits).[7]

-

The Rise of an Industry : In the 18th century, potash production became a major industry, particularly in the forested regions of North America, Russia, and Europe, to meet the growing demand for glass and soap.[5][6] In 1790, Samuel Hopkins was awarded the first patent issued by the US Patent Office for an improved method of making potash and its refined form, pearl ash.[1]

-

Isolation of Potassium : The elemental nature of potassium was discovered in 1807 by Sir Humphry Davy, who successfully isolated the metal by the electrolysis of molten caustic potash (KOH), confirming that potash was a compound of this new element.[4][7]

-

Shift to Mineral Sources : The wood-ash industry began to decline in the late 19th century following the discovery and exploitation of large mineral deposits of potassium salts in Germany, which provided a more economical and scalable source.[6][8]

Historical Synthesis Methods

The Potash and Pearl Ash Method

The earliest method for producing this compound involved the extraction of soluble components from wood ash.[2] Pearl ash was a more purified form created by heating potash to remove impurities.[1]

Experimental Protocol: Potash from Wood Ash

-

Incineration : Hardwood is completely burned to produce a fine, white ash. The ash from hardwood trees was preferred due to its higher potassium content.[2]

-

Leaching : The collected wood ash is placed in a large pot or barrel, and water is added. The mixture is stirred thoroughly to dissolve the soluble salts. This aqueous extract is known as lye.[2][9]

-

Filtration : The lye solution is separated from the insoluble ash residue. Historically, this was done by allowing the ash to settle and decanting the liquid.

-

Evaporation : The lye solution is heated in a large iron or clay pot to evaporate the water. The solid residue remaining after evaporation is crude this compound, or "potash."[2]

-

Purification (Calcination) : To produce a purer product known as "pearl ash," the crude potash is baked in a kiln at high temperatures. This process burns off carbonaceous impurities and decomposes some metal salts, resulting in a fine, white powder.[1]

Caption: Historical workflow for producing potash and pearl ash.

The Leblanc Process

Originally developed by Nicolas Leblanc in 1791 for the production of soda ash (sodium carbonate), the process was adapted to produce this compound from potassium chloride.[5][10][11]

Experimental Protocol: Leblanc Process for this compound

-

Sulfate Formation : Potassium chloride (KCl) is heated with concentrated sulfuric acid (H₂SO₄) at temperatures of 800–900°C.[11] This reaction produces potassium sulfate (K₂SO₄) and hydrogen chloride (HCl) gas.

-

2 KCl + H₂SO₄ → K₂SO₄ + 2 HCl

-

-

Reduction : The resulting potassium sulfate is crushed, mixed with carbon (in the form of coal or coke) and calcium carbonate (CaCO₃), and heated in a rotary furnace to approximately 1,000°C.[11] The carbon reduces the sulfate to potassium sulfide (K₂S).

-

K₂SO₄ + 2 C → K₂S + 2 CO₂

-

-

Carbonate Formation : The potassium sulfide then reacts with the calcium carbonate to form this compound and calcium sulfide (CaS).[10]

-

K₂S + CaCO₃ → K₂CO₃ + CaS

-

-

Extraction : The resulting solid mixture, known as "black ash," is treated with water. The this compound dissolves, while the calcium sulfide and other impurities remain largely insoluble.

-

Purification : The this compound solution is filtered and then evaporated to crystallize the final product.

Caption: Reaction pathway of the Leblanc process for K₂CO₃.

The Engel-Precht Process

This process was utilized in Germany from the early 20th century until 1938.[12] It involves the formation of an intermediate double salt, known as Engel's salt.[12]

Experimental Protocol: Engel-Precht Process

-

Engel's Salt Formation : An aqueous slurry of magnesium carbonate trihydrate (MgCO₃·3H₂O) is reacted with potassium chloride (KCl) and carbon dioxide (CO₂). This forms the insoluble double salt, Engel's salt (KHCO₃·MgCO₃·4H₂O).[12][13]

-

2 KCl + 3 (MgCO₃·3H₂O) + CO₂ → 2 (KHCO₃·MgCO₃·4H₂O) + MgCl₂ + H₂O

-

-

Separation : The precipitated Engel's salt is separated from the reaction mixture by filtration.

-

Decomposition : The Engel's salt is then decomposed by treating it with water at an elevated temperature (e.g., 40-65°C).[14] This yields a solution of potassium bicarbonate (KHCO₃) and solid magnesium carbonate trihydrate, which can be recycled back into the first step.[12][13]

-

KHCO₃·MgCO₃·4H₂O(s) --(H₂O, heat)--> KHCO₃(aq) + MgCO₃·3H₂O(s) + H₂O

-

-

Calcination : The potassium bicarbonate solution is heated to induce calcination, producing this compound, water, and carbon dioxide.[1]

-

2 KHCO₃ → K₂CO₃ + H₂O + CO₂

-

Caption: Logical workflow of the Engel-Precht process.

Modern Industrial Synthesis

Modern production of this compound is dominated by methods that start with electrolytically produced potassium hydroxide.[15]

Carbonation of Potassium Hydroxide

This is the most significant commercial method for producing this compound.[1][15]

Experimental Protocol: Carbonation of KOH

-

Electrolysis : An aqueous solution of potassium chloride (KCl) is electrolyzed, typically using the mercury cell or membrane cell process. This produces potassium hydroxide (KOH), chlorine gas (Cl₂), and hydrogen gas (H₂).[3]

-

2 KCl + 2 H₂O --(electrolysis)--> 2 KOH + Cl₂ + H₂

-

-

Carbonation : The resulting potassium hydroxide solution is reacted with a stream of carbon dioxide gas. The CO₂ is often sourced from flue gases or as a byproduct from ammonia production.[15][16] This exothermic reaction forms a solution of this compound.

-

2 KOH + CO₂ → K₂CO₃ + H₂O

-

-

Crystallization and Drying : Solid this compound is recovered from the solution. Several techniques are employed:

-

Continuous Crystallization : The solution is concentrated in a series of evaporators and then cooled under vacuum, causing the sesquihydrate (K₂CO₃·1.5H₂O) to crystallize. The crystals are separated via centrifuge and dried at 110-120°C or calcined at 200-350°C to yield the anhydrous product.[15]

-

Fluidized-Bed Process : The KOH solution is sprayed into a fluidized-bed reactor while being exposed to a countercurrent of hot, CO₂-containing gas. This allows carbonation and calcination to occur simultaneously, directly forming hard, anhydrous this compound spheres or prills.[15]

-

Caption: Modern synthesis of K₂CO₃ from KOH.

Ion Exchange Process

An alternative modern method involves treating potassium chloride with carbon dioxide in the presence of an organic amine or using an ion-exchange resin system.[1][17]

Experimental Protocol: Ion Exchange Method

-

Ion Exchange : A continuous countercurrent ion exchange system is used. A resin, initially in the ammonium (NH₄⁺) form, is flushed with a saturated potassium chloride (KCl) solution. The potassium ions (K⁺) displace the ammonium ions on the resin.[17]

-

Elution and Product Formation : An ammonium carbonate ((NH₄)₂CO₃) solution is then passed through the column. The ammonium ions displace the potassium ions from the resin, regenerating the resin to its ammonium form and producing a concentrated solution of this compound (typically 15-18% by weight).[17]

-

Purification : The resulting K₂CO₃ solution is steam-stripped to remove any residual ammonium carbonate.[17]

-

Recovery : The purified solution is then sent to an evaporator and dryer to produce the solid this compound product.[17]

-

Reagent Regeneration : The ammonium chloride byproduct is treated with slaked lime (Ca(OH)₂) to recover ammonia, which is then reacted with CO₂ to regenerate the ammonium carbonate for reuse in the process.[17]

Data Summary

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | K₂CO₃ | [1] |

| Molar Mass | 138.205 g·mol⁻¹ | [1] |

| Appearance | White, hygroscopic solid | [1] |

| Density | 2.43 g/cm³ | [1] |

| Melting Point | 891 °C (1,636 °F) | [1] |

| Boiling Point | Decomposes | [1] |

| Solubility in Water | 110.3 g/100 mL (20 °C) | [1] |

| 149.2 g/100 mL (100 °C) | [1] | |

| Solubility | Insoluble in alcohol, acetone | [1] |

| Acidity (pKa of HCO₃⁻) | 10.33 | [1][18] |

Table 2: Key Parameters in this compound Synthesis Processes

| Process | Key Step | Temperature | Key Reagents | Notes | Reference |

| Leblanc Process | Sulfate Formation | 800–900 °C | KCl, H₂SO₄ | Highly energy-intensive. | [11] |

| Reduction/Carbonation | ~1,000 °C | K₂SO₄, C, CaCO₃ | Produces CaS byproduct. | [11] | |

| Engel-Precht | Salt Decomposition | 40–65 °C | Engel's Salt, H₂O | Allows for recycling of MgCO₃. | [12][14] |

| KOH Carbonation | Anhydrous Formation | >200 °C | K₂CO₃·1.5H₂O | Dehydration of the sesquihydrate. | [1] |

| Calcination | 200–350 °C | K₂CO₃·xH₂O | Direct production of anhydrous salt. | [15] | |

| Ion Exchange | Product Elution | Ambient | (Resin-K⁺), (NH₄)₂CO₃ | Produces a 15-18% K₂CO₃ solution. | [17] |

Conclusion

The synthesis of this compound has evolved dramatically, from its artisanal roots in wood ash processing to highly controlled and efficient industrial chemical processes. The historical Leblanc and Engel-Precht methods represented key steps in the development of industrial chemistry but have been superseded by the modern method of carbonating electrolytically produced potassium hydroxide. This contemporary process offers high purity and efficiency, meeting the demands of diverse applications in the manufacturing of glass, chemicals, and pharmaceuticals. Understanding the principles behind these varied synthesis routes provides valuable insight into the technological advancements that have shaped the chemical industry.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. feeco.com [feeco.com]

- 3. Manufacturing Process of Potassium carbonate_Chemicalbook [chemicalbook.com]

- 4. History of this compound | پرشین یوتاب [persianutab.com]

- 5. It was all about alkali [pubsapp.acs.org]

- 6. Potash - Wikipedia [en.wikipedia.org]

- 7. WebElements Periodic Table » Potassium » historical information [webelements.com]

- 8. Potash | Earth Sciences Museum | University of Waterloo [uwaterloo.ca]

- 9. This compound - Sciencemadness Wiki [sciencemadness.org]

- 10. Leblanc process is employed in the manufacture of A class 11 chemistry CBSE [vedantu.com]

- 11. grokipedia.com [grokipedia.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. US1967630A - Making potassium bicarbonate and magnesium carbonate trihydrate from engel salt - Google Patents [patents.google.com]

- 14. US2020801A - Cyclic manufacture of this compound - Google Patents [patents.google.com]

- 15. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]

- 16. globallcadataaccess.org [globallcadataaccess.org]

- 17. US5449506A - Process for producing this compound - Google Patents [patents.google.com]

- 18. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Chemical Properties of Potassium Carbonate (K₂CO₃) for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of potassium carbonate (K₂CO₃) and its diverse applications in scientific research, with a particular focus on its utility in organic synthesis and drug development.

Core Chemical and Physical Properties

This compound is an inorganic salt with the chemical formula K₂CO₃. It is a white, hygroscopic solid that is highly soluble in water, forming a strongly alkaline solution.[1][2] It is also known by other names such as carbonate of potash or pearl ash.[3] Its fundamental properties are crucial for its application in various chemical processes.

A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | References |

| Molar Mass | 138.205 g/mol | [2][3] |

| Appearance | White, hygroscopic, crystalline solid or powder | [1][3][4] |

| Density | 2.43 g/cm³ | [1][4] |

| Melting Point | 891 °C (1636 °F; 1164 K) | [1][5] |

| Boiling Point | Decomposes upon heating | [1][4] |

| Solubility in Water | 110.3 g/100 mL (20 °C) | [1] |

| 112 g/100 mL (20 °C) | [2][6] | |

| 149.2 g/100 mL (100 °C) | [1] | |

| Solubility in other solvents | Soluble in methanol (3.11 g/100 mL at 25 °C). Insoluble in ethanol and acetone. | [1][2] |

| Basicity (pKa of conjugate acid, HCO₃⁻) | 10.25 | [5] |

| pH of aqueous solution | ~11.6 | [6][7] |

Thermal Decomposition: this compound is thermally stable, melting at 891 °C. It decomposes at temperatures above its melting point, with significant decomposition observed around 1200 °C, yielding potassium oxide (K₂O) and carbon dioxide (CO₂).[8][9][10]

Role in Chemical Synthesis: A Versatile Base and Catalyst

This compound is a widely employed reagent in organic synthesis due to its properties as a moderately strong, non-nucleophilic base.[5][11] Its affordability, low toxicity, and ease of handling make it an attractive choice for a variety of chemical transformations.[12]

Key Applications in Organic Synthesis:

-

Base in Alkylation and Arylation Reactions: K₂CO₃ is frequently used to facilitate O-alkylation of phenols and N-alkylation of amines and heterocyclic compounds.[13][14][15] It acts by deprotonating the acidic proton of the substrate, generating a nucleophile that then reacts with an alkyl or aryl halide.

-

Catalyst in Condensation Reactions: It serves as an effective catalyst for various condensation reactions, including the Knoevenagel condensation and Claisen-Schmidt reaction, leading to the formation of carbon-carbon bonds.[16][17]

-

Base in Palladium-Catalyzed Cross-Coupling Reactions: In reactions such as the Suzuki coupling, K₂CO₃ is a crucial component of the catalytic system, acting as a base to activate the boronic acid derivative.[18][19]

-

Reagent in the Wittig Reaction: this compound can be used as a base to generate the phosphorus ylide from the corresponding phosphonium salt in the Wittig reaction, leading to the synthesis of alkenes.[1][12]

-

Catalyst for Michael Additions: It promotes the Michael addition of various nucleophiles to α,β-unsaturated carbonyl compounds.[2][20]

The following diagram illustrates the diverse roles of this compound in organic synthesis:

Caption: Versatile roles of K₂CO₃ in organic synthesis.

Quantitative Data on K₂CO₃-Mediated Reactions

The efficiency of this compound as a base or catalyst is demonstrated in the high yields achieved in various organic transformations. The following tables summarize representative quantitative data for several key reactions.

Table 2: Synthesis of 2-Amino-4H-chromene Derivatives [5][12][14]

| Aldehyde | Active Methylene Compound | Yield (%) |

| Benzaldehyde | Malononitrile | 95 |

| 4-Chlorobenzaldehyde | Malononitrile | 98 |

| 4-Methylbenzaldehyde | Malononitrile | 92 |

| 4-Methoxybenzaldehyde | Malononitrile | 96 |

| 2-Naphthaldehyde | Malononitrile | 90 |

Table 3: Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds [3][10]

| Aldehyde | Active Methylene Compound | Yield (%) |

| Benzaldehyde | Malononitrile | 92 |

| 4-Chlorobenzaldehyde | Malononitrile | 95 |

| 4-Nitrobenzaldehyde | Malononitrile | 98 |

| Benzaldehyde | Ethyl Cyanoacetate | 88 |

| 4-Methoxybenzaldehyde | Ethyl Cyanoacetate | 90 |

Table 4: Suzuki Coupling of Aryl Halides with Phenylboronic Acid [9][19][21]

| Aryl Halide | Yield (%) |

| 4-Bromoanisole | 95 |

| 4-Bromotoluene | 92 |

| 1-Bromo-4-fluorobenzene | 90 |

| 4'-Bromoacetophenone | 96 |

| 2-Bromopyridine | 88 |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

General Procedure for the Synthesis of 2-Amino-4H-chromenes

The following diagram outlines a typical experimental workflow for this synthesis:

Caption: Experimental workflow for chromene synthesis.

Methodology:

-

A mixture of the aldehyde (1 mmol), malononitrile (1 mmol), and a substituted phenol (e.g., resorcinol or naphthol, 1 mmol) is prepared in a suitable solvent (e.g., water or ethanol).[15]

-

This compound (0.25 mmol) is added to the mixture.[15]

-

The reaction mixture is stirred at a specified temperature (e.g., 70 °C) for the required time.[15]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solid product is collected by filtration.

-

The collected solid is washed with cold water or ethanol to remove any unreacted starting materials and the catalyst.

-

The purified product is then dried.

General Procedure for Suzuki Cross-Coupling Reaction

The following diagram illustrates a typical workflow for a Suzuki coupling reaction:

References

- 1. researchgate.net [researchgate.net]

- 2. ias.ac.in [ias.ac.in]

- 3. fujc.pp.ua [fujc.pp.ua]

- 4. researchgate.net [researchgate.net]

- 5. K2CO3-mediated synthesis of functionalised 4-substituted-2-amino-3-cyano-4H-chromenes via Michael-cyclization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] K2CO3-Mediated Synthesis of Functionalised 4-Substituted-2-amino-3-cyano-4H-chromenes via Michael-Cyclization Reactions | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. K2CO3-Mediated Synthesis of Functionalised 4-Substituted-2-amino-3-cyano-4H-chromenes via Michael-Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. K2CO3-catalyzed synthesis of 2-amino-3-cyano-4H-chromene derivatives with different substituents in water [comptes-rendus.academie-sciences.fr]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Potassium Carbonate: A Comprehensive Technical Guide to its Application as a Weak Base in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium carbonate (K₂CO₃) is a versatile and cost-effective inorganic base frequently employed in a myriad of organic transformations. Its moderately weak basicity, coupled with its favorable solubility profile in various solvents and overall stability, renders it an indispensable tool in the modern synthetic chemist's arsenal. This technical guide provides an in-depth exploration of the core principles and practical applications of this compound as a weak base in key organic reactions. Detailed experimental protocols, quantitative data summaries, and mechanistic visualizations are presented to facilitate its effective implementation in research, development, and manufacturing environments.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in chemical reactions. Key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molar Mass | 138.205 g/mol | [1] |

| Appearance | White, hygroscopic solid | [2][3] |

| Melting Point | 891 °C (1636 °F) | [3][4] |

| pKa of Conjugate Acid (HCO₃⁻) | 10.25 | [4][5] |

| Solubility in Water | 1120 g/L at 20 °C | [3][6] |

| Solubility in Organic Solvents | Insoluble in acetone and ethanol. Soluble in methanol (3.11 g/100 mL at 25 °C), DMF (7.5 g/L), and DMSO (47 g/L). | [1][3][7] |

The pKa of its conjugate acid, bicarbonate (HCO₃⁻), at 10.25, positions this compound as a base capable of deprotonating a range of acidic protons, including those of phenols (pKa ~10) and 1,3-dicarbonyl compounds (pKa ~9-13).[4][5] Its limited solubility in many organic solvents often necessitates the use of polar aprotic solvents, phase-transfer catalysts, or co-solvents to achieve efficient reaction kinetics.

Core Applications in Organic Synthesis

This compound's utility as a weak base spans a wide spectrum of organic reactions. This section details its application in several key transformations, providing both mechanistic insights and practical experimental guidance.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers. This compound serves as an effective base for the deprotonation of phenols and, in some cases, alcohols, to generate the corresponding nucleophilic alkoxide or phenoxide.

Experimental Protocol: Synthesis of Phenacetin from Acetaminophen

A representative procedure for the Williamson ether synthesis is the O-alkylation of acetaminophen with iodoethane.

Materials:

-

Acetaminophen

-

Iodoethane

-

Anhydrous this compound (K₂CO₃)

-

2-Butanone (MEK)

Procedure:

-

To a round-bottom flask containing crushed acetaminophen (1.0 eq.), add 2-butanone to dissolve the solid.

-

Add anhydrous this compound (2.1 eq.) and a boiling stone to the flask.

-

Add iodoethane (1.4 eq.) to the reaction mixture.

-

Assemble a reflux condenser and heat the mixture to reflux for approximately one hour.

-

After cooling to room temperature, filter the reaction mixture to remove excess this compound.

-

The filtrate can then be subjected to an appropriate workup and purification procedure, typically involving extraction and recrystallization.

Quantitative Data: Williamson Ether Synthesis

| Substrate | Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Acetaminophen | Iodoethane | 2-Butanone | Reflux | 1 | ~78 |

| Various Phenols | Various Alkyl Halides | DMSO | Not specified | Not specified | High |

| 2-Amino-7-hydroxy-4H-chromene-3-carbonitriles | Propargyl bromide | Acetone | Not specified | Not specified | 70-89 |

// Nodes ROH [label="Phenol/Alcohol\n(R-OH)", fillcolor="#F1F3F4", fontcolor="#202124"]; K2CO3 [label="K₂CO₃", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Alkoxide [label="Phenoxide/Alkoxide\n(R-O⁻ K⁺)", fillcolor="#F1F3F4", fontcolor="#202124"]; AlkylHalide [label="Alkyl Halide\n(R'-X)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ether [label="Ether\n(R-O-R')", fillcolor="#34A853", fontcolor="#FFFFFF"]; KHCO3 [label="KHCO₃", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; KX [label="KX", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges ROH -> Alkoxide [label=" Deprotonation"]; K2CO3 -> Alkoxide; Alkoxide -> Ether [label=" SN2 Attack"]; AlkylHalide -> Ether; K2CO3 -> KHCO3 [style=invis]; ROH -> KHCO3 [style=invis]; AlkylHalide -> KX [style=invis]; } caption: "Williamson Ether Synthesis Workflow"

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura Coupling)

In Suzuki-Miyaura coupling reactions, this compound plays a crucial role in the activation of the boronic acid component, facilitating the transmetalation step in the catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Chloroacenaphthene with an Arylboronic Acid

Materials:

-

3-Chloroacenaphthene

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

This compound (K₂CO₃)

-

Toluene

-

Deionized Water

Procedure:

-

In a round-bottom flask, combine 3-chloroacenaphthene (1.0 eq.), the arylboronic acid (1.2 eq.), palladium(II) acetate (2 mol%), triphenylphosphine (4 mol%), and this compound (2.0 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add toluene and deionized water (typically in a 5:1 ratio).

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.

-

Upon completion, the reaction is cooled, and the product is isolated through standard extractive workup and purification by chromatography.

Quantitative Data: Suzuki-Miyaura Coupling

| Aryl Halide | Arylboronic Acid | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Bromobenzonitrile | Potassium furan-2-yltrifluoroborate | Pd(OAc)₂ / RuPhos | Ethanol | 85 | 12 | High |

| Aryl Chlorides | Phenylboronic acid | PEPPSI complexes | DMF/H₂O (1:1) | Not specified | <2 | up to 99 |

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; ArX [label="Ar-X", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Ar-Pd(II)-X\n(Oxidative Addition)", fillcolor="#F1F3F4", fontcolor="#202124"]; ArBOH2 [label="Ar'-B(OH)₂", fillcolor="#F1F3F4", fontcolor="#202124"]; K2CO3_suzuki [label="K₂CO₃", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Boronate [label="[Ar'-B(OH)₃]⁻ K⁺", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Ar-Pd(II)-Ar'\n(Transmetalation)", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Ar-Ar'\n(Reductive Elimination)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd; ArX -> OxAdd; OxAdd -> Transmetalation; Boronate -> Transmetalation; ArBOH2 -> Boronate; K2CO3_suzuki -> Boronate; Transmetalation -> RedElim; RedElim -> Pd0 [label=" Catalyst\nRegeneration"]; } caption: "Suzuki-Miyaura Catalytic Cycle"

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound. This compound is a highly effective base for this transformation, facilitating the deprotonation of the active methylene compound to generate a nucleophilic carbanion.

Experimental Protocol: Knoevenagel Condensation of an Aromatic Aldehyde with Malononitrile

Materials:

-

Aromatic Aldehyde

-

Malononitrile

-

This compound (K₂CO₃)

-

Water or an appropriate organic solvent

Procedure:

-

In a suitable reaction vessel, dissolve the aromatic aldehyde (1.0 eq.) and malononitrile (1.0 eq.) in the chosen solvent.

-

Add a catalytic amount of this compound.

-

Stir the reaction mixture at room temperature for a specified time (e.g., 30 minutes).

-

The product often precipitates from the reaction mixture and can be isolated by filtration.

Quantitative Data: Knoevenagel Condensation

| Aldehyde | Active Methylene Compound | Solvent | Temperature | Time | Yield (%) |

| Substituted aromatic aldehydes | Malononitrile | Water | Room Temp. | 30 min | 50-100 |

| Salicylaldehydes | Acidic methylene compounds | Ionic Liquid | Microwave | Not specified | Excellent |

| Aromatic aldehydes | Malononitrile or Ethyl cyanoacetate | Not specified | Room Temp. | Not specified | Good to High |

N-Alkylation Reactions

This compound is a standard base for the N-alkylation of a wide range of nitrogen-containing heterocycles and amines. It is sufficiently basic to deprotonate the N-H bond, allowing for subsequent reaction with an alkylating agent.

Experimental Protocol: N-Alkylation of Indole

Materials:

-

Indole

-

Alkyl halide or sulfonate

-

This compound (K₂CO₃)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

Procedure:

-

To a solution of indole (1.0 eq.) in acetonitrile or DMF, add this compound (typically 1.5-2.0 eq.).

-

Add the alkylating agent (1.1-1.5 eq.) to the suspension.

-

Heat the reaction mixture (e.g., to reflux) and monitor by TLC until the starting material is consumed.

-

After cooling, the reaction mixture is typically filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography.

Quantitative Data: N-Alkylation Reactions

| Substrate | Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Indole | Alkyl halides/sulfonates | [bmim][BF₄]/CH₃CN | Not specified | Not specified | Good |

| Indole | Dimethyl carbonate | DMF | Reflux (~130) | 2 | Not specified |

| Primary Amines | Alkyl bromides | DMSO | Not specified | Not specified | High |

Michael Addition

In the Michael addition, this compound can catalyze the conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor).

Experimental Protocol: Oxy-Michael Addition/Cyclization of an α,β-Unsaturated Carbonyl Compound with Naphthol

Materials:

-

α,β-Unsaturated carbonyl compound

-

Naphthol

-

This compound (K₂CO₃)

-

Dimethylformamide (DMF)

Procedure:

-

Combine the α,β-unsaturated carbonyl compound (1.0 eq.), naphthol (1.5 eq.), and this compound (2.0 eq.) in DMF.

-

Heat the reaction mixture to 80 °C for approximately 10 hours.

-

After completion, the reaction is worked up by adding water and extracting with an organic solvent.

-

The product is purified by column chromatography.

Quantitative Data: Michael Addition Reactions

| Michael Donor | Michael Acceptor | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Naphthols | α,β-Unsaturated Carbonyls | DMF | 80 | 10 | up to 91 |

| Methanol | Acrylonitrile | Zeolite (K₂CO₃ loaded) | 65 | 5 | 98.3 (conversion) |

Mechanistic Considerations and Workflow Visualization

The primary role of this compound as a weak base is the deprotonation of a sufficiently acidic proton to generate a nucleophile. The general workflow for such a base-mediated reaction is depicted below.

// Nodes Substrate [label="Substrate\n(H-Nu)", fillcolor="#F1F3F4", fontcolor="#202124"]; K2CO3_general [label="K₂CO₃", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Nucleophile [label="Nucleophile\n(Nu⁻ K⁺)", fillcolor="#F1F3F4", fontcolor="#202124"]; Electrophile [label="Electrophile\n(E-LG)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Product\n(Nu-E)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts [label="KHCO₃ + K(LG)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Substrate -> Nucleophile [label=" Deprotonation"]; K2CO3_general -> Nucleophile; Nucleophile -> Product [label=" Nucleophilic Attack"]; Electrophile -> Product; K2CO3_general -> Byproducts [style=invis]; Substrate -> Byproducts [style=invis]; Electrophile -> Byproducts [style=invis]; } caption: "General Workflow of a K₂CO₃-Mediated Reaction"

The heterogeneous nature of many reactions employing this compound in organic solvents is a key consideration. The reaction often occurs at the solid-liquid interface, where the deprotonation takes place on the surface of the this compound particles. Factors such as particle size and efficient stirring can significantly influence the reaction rate.

Conclusion

This compound is a robust and versatile weak base with a broad scope of applications in organic synthesis. Its low cost, ease of handling, and moderate reactivity make it an attractive choice for a variety of transformations, from classic named reactions to modern catalytic cross-couplings. By understanding its fundamental properties and leveraging the detailed experimental protocols provided in this guide, researchers, scientists, and drug development professionals can effectively harness the synthetic potential of this compound in their endeavors. The continued exploration of its utility in novel synthetic methodologies is anticipated to further solidify its position as a cornerstone of organic chemistry.

References

A Technical Guide to the Solubility of Potassium Carbonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of potassium carbonate (K₂CO₃) in various organic solvents. Understanding the solubility of this inorganic base is critical for its effective use in a multitude of applications within organic synthesis, catalysis, and pharmaceutical development, where it serves as a reagent, catalyst, or drying agent. This document presents quantitative solubility data, details common experimental methodologies for solubility determination, and illustrates key concepts through diagrams.

Quantitative Solubility Data

The solubility of this compound in organic solvents is generally limited, a characteristic attributed to its ionic nature and the lower polarity of most organic liquids compared to water. However, measurable solubility has been determined in several common solvents. The following tables summarize the available quantitative data to facilitate solvent selection and experimental design.

Table 1: Solubility of Anhydrous this compound in Common Organic Solvents

| Solvent | Category | Temperature (°C) | Solubility | Source |

| Dimethylformamide (DMF) | Amide | Ambient | 7.5 g/L | [1] |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Ambient | 47 g/L | [1] |

| N,N-Dimethylacetamide | Amide | Ambient | 4.6 g/L | [1] |

| Sulfolane | Sulfone | Ambient | 16 g/L | [1] |

| N-Methyl-2-pyrrolidone | Amide | Ambient | 23.7 g/L | [1] |

| Methanol | Alcohol | 25 | 3.11 g/100 mL | [2] |

| Methanol | Alcohol | 25 | 1.61 g/100 g | [3][4] |

| Ethanol | Alcohol | Ambient | Insoluble | [1][5][6] |

| Acetone | Ketone | Ambient | Insoluble | [1][5] |

Note on Methanol Solubility: There are conflicting reports regarding the solubility of this compound in methanol. This is likely due to a chemical reaction between this compound and methanol, which forms potassium methoxide and potassium bicarbonate, affecting the equilibrium and thus the apparent solubility.[3][4][7] Researchers should be aware of this reactivity when using methanol as a solvent for K₂CO₃.

Table 2: Solubility of Anhydrous this compound in Various Organic Solvents (in ppm)

| Solvent | Category | Solubility (ppm) |

| Kerosene | Hydrocarbon | Not Detected |

| Carbon Tetrachloride | Chlorinated Hydrocarbon | Not Detected |

| o-Dichlorobenzene | Chlorinated Hydrocarbon | 0.2 |

| Trichloroethylene | Chlorinated Hydrocarbon | 0.1 |

| Perchloroethylene | Chlorinated Hydrocarbon | Not Detected |

| Acetone | Ketone | 1.3 |

| Methyl Ethyl Ketone | Ketone | 3.7 |

| Ethyl Acetate | Ester | 1.2 |

| Butyl Acetate | Ester | 25 |

| Methyl Cellosolve Acetate | Ester | 45 |

| Diethanolamine | Amine | 29 |

| Methanol | Alcohol | 16,500 |

| Ethanol | Alcohol | 904 |

| Isopropanol | Alcohol | 4.0 |

| Ethylene Glycol | Glycol | 15,300 |

Source: Armand Products Handbook.[8]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental to understanding the behavior of a solute in a given solvent. The following outlines a general experimental protocol for determining the solubility of an inorganic salt like this compound in an organic solvent, commonly known as the equilibrium concentration or shake-flask method.

General Experimental Workflow

Detailed Methodological Steps

-

Preparation of Materials:

-

Ensure the organic solvent is of high purity and appropriately dried to avoid influencing the solubility of the hygroscopic this compound.

-

Use anhydrous this compound, finely powdered to increase the surface area and facilitate faster dissolution. The salt should be dried in an oven prior to use.

-

-

Equilibration:

-

Add an excess amount of the finely powdered this compound to a known volume or mass of the organic solvent in a sealed container. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

The mixture is then agitated at a constant and precisely controlled temperature for an extended period (typically 24 to 72 hours) to ensure that equilibrium is reached.[9][10] A thermostatted shaker bath is commonly used for this purpose.

-

-

Sample Separation and Analysis:

-

Once equilibrium is established, the undissolved solid must be separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a fine-pore membrane filter to obtain a clear, particle-free saturated solution. This step should be performed at the same temperature as the equilibration to prevent any change in solubility.

-

A precise aliquot of the saturated supernatant is carefully removed for analysis.

-

The concentration of this compound in the aliquot is determined using a suitable analytical technique. For potassium salts, flame photometry is a common and sensitive method.[1] Other techniques can include ion chromatography , gravimetric analysis (after solvent evaporation), or spectroscopic methods if applicable.

-

-

Calculation of Solubility:

-

The solubility is then calculated from the determined concentration and expressed in appropriate units such as grams per liter (g/L), moles per kilogram (mol/kg), or parts per million (ppm).

-

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents. Understanding these relationships is key to manipulating and controlling its behavior in chemical processes.

-

Solvent Polarity: As a polar inorganic salt, this compound exhibits higher solubility in more polar organic solvents like DMSO and DMF compared to non-polar solvents like hydrocarbons.

-

Temperature: The dissolution of solids in liquids is typically an endothermic process. Therefore, the solubility of this compound in organic solvents generally increases with temperature. However, this relationship should be determined experimentally for each specific solvent system.

-

Particle Size: While particle size does not affect the thermodynamic solubility, smaller particles with a larger surface area will dissolve more rapidly, allowing the system to reach equilibrium faster.

-

Presence of Water: this compound is hygroscopic. The presence of even small amounts of water in the organic solvent can significantly increase the apparent solubility due to the high solubility of K₂CO₃ in water. This can also lead to the formation of hydrates.

References

- 1. Registration Dossier - ECHA [echa.europa.eu]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | K2CO3 | CID 11430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. armandproducts.com [armandproducts.com]

- 9. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Hygroscopic and Deliquescent Nature of Anhydrous Potassium Carbonate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anhydrous potassium carbonate (K₂CO₃) is a chemical compound widely recognized for its pronounced hygroscopic and deliquescent properties.[1][2][3] This technical guide provides a comprehensive overview of the mechanisms, quantitative data, and experimental methodologies related to its ability to absorb atmospheric moisture. For professionals in research and pharmaceutical development, a thorough understanding of this characteristic is critical for applications ranging from its use as a mild drying agent to ensuring the stability of formulations.[4][5] This document consolidates key technical data, details experimental protocols for characterization, and provides visual representations of the underlying processes to serve as an essential resource.

Introduction to Hygroscopicity and Deliquescence

Hygroscopicity refers to the ability of a substance to attract and hold water molecules from the surrounding environment. Anhydrous this compound is highly hygroscopic, readily absorbing moisture from the air.[6][7][8] This property progresses to deliquescence, a process where the substance absorbs enough water to dissolve and form an aqueous solution.[9] this compound is often observed as a damp or wet solid due to this characteristic.[1] The strong affinity for water makes it an effective, yet gentle, desiccant in various laboratory and industrial settings.[4][10]

Quantitative Analysis of Water Sorption

The hygroscopic nature of this compound can be quantified through several key parameters, including its water solubility, the equilibrium relative humidity over its saturated solution, and its water activity. These values are crucial for predicting its behavior as a desiccant and for controlling humidity in sensitive applications.

Solubility Data

The high solubility of this compound in water is fundamental to its deliquescence. The dissolution in water is an exothermic process.[10][11]

| Temperature (°C) | Solubility (g / 100 mL H₂O) |

| 20 | 110.3[1] |

| 100 | 149.2[1] |

| Table 1: Solubility of Anhydrous this compound in Water. |

Equilibrium Relative Humidity and Water Activity

A saturated solution of this compound will maintain a specific equilibrium relative humidity (ERH) in a closed environment. This value, also known as the deliquescence point, is the threshold humidity above which the anhydrous salt will begin to absorb atmospheric water.[12]

| Parameter | Value | Temperature |

| Equilibrium Relative Humidity (ERH) | ~44% | 20°C[12] |

| Equilibrium Relative Humidity (ERH) | 43% | 25°C |

| Table 2: Equilibrium Relative Humidity of Saturated this compound Solutions. |

Water activity (a_w) is a measure of the energy status of the water in a system. The data below further characterizes the interaction of this compound with water at various temperatures.

| Temperature (°C) | Water Activity (a_w) of Saturated Solution |

| 5 | 0.438 |

| 15 | 0.434 |

| 25 | 0.432 |

| 35 | 0.428 |

| Table 3: Water Activity of Saturated this compound Solutions at Different Temperatures.[13] |

Mechanism of Hydration

The absorption of water by anhydrous this compound is a multi-step process involving surface adsorption, dissolution, and the formation of crystalline hydrates.[14]

-

Surface Adsorption : Water molecules from the atmosphere first adsorb onto the surface of the anhydrous K₂CO₃ crystals.[15] First-principles simulations indicate that water molecules preferentially adsorb on specific sites, forming hydrogen and ionic bonds with the crystal lattice.[15]

-

Formation of Hydrates : As more water is absorbed, the anhydrous salt hydrates to form crystalline structures that incorporate water molecules. The most common and stable hydrate is this compound sesquihydrate (K₂CO₃·1.5H₂O).[11][16][17] Other hydrates, such as the monohydrate and hexahydrate, can also exist under specific conditions.[18][19]

-

Deliquescence : When the ambient relative humidity exceeds the ERH of the saturated solution (~44% at 20°C), the salt will continue to absorb water until it fully dissolves, forming a liquid solution.[12][20]

The primary hydration reaction is as follows: K₂CO₃ (s) + 1.5 H₂O (g) ⇌ K₂CO₃·1.5H₂O (s)

This reaction is exothermic, releasing heat as the hydration occurs.[11]

Experimental Protocols for Determining Hygroscopicity

Several established methods are used to quantitatively assess the hygroscopic nature of materials like this compound.

Static Gravimetric (Desiccator) Method

This is a standard method for determining water vapor sorption isotherms.

-

Objective : To measure the equilibrium moisture content of a sample at various constant relative humidity (RH) levels.

-

Apparatus :

-

A series of airtight desiccators.

-

Saturated salt solutions to maintain constant RH (e.g., this compound itself for ~43% RH, sodium chloride for ~75% RH, potassium nitrate for ~93% RH).

-

Analytical balance.

-

Sample containers (e.g., weighing bottles).

-

-

Procedure :

-

Prepare saturated solutions of various salts and place them at the bottom of the desiccators to create environments of known, constant RH.

-

Accurately weigh a pre-dried sample of anhydrous this compound and place it in a weighing bottle.

-

Place the open weighing bottle containing the sample inside a desiccator.

-

Store the sealed desiccator at a constant temperature (e.g., 25°C ± 2°C).

-

Periodically remove the sample and weigh it, returning it quickly to the desiccator to minimize exposure to ambient air.

-

Continue measurements until the sample weight becomes constant, indicating that equilibrium has been reached.

-

Calculate the equilibrium moisture content as a percentage of the initial dry weight.

-

Repeat the process for different RH levels to construct a moisture sorption isotherm.

-

Instrumental Methods

Modern analytical instruments offer more rapid and precise characterization.

-

Dynamic Vapor Sorption (DVS) : A gravimetric technique that measures the uptake and loss of water vapor by a sample exposed to a carrier gas of controlled relative humidity. This automates the generation of sorption/desorption isotherms.

-

Thermogravimetric Analysis (TGA) : Coupled with a humidity generator, TGA can be used to study hydration and dehydration kinetics.[14] It measures changes in sample mass as a function of temperature and water vapor pressure, allowing for the determination of hydrate stability and decomposition temperatures.[14][21]

Applications in Research and Development

The hygroscopic nature of anhydrous this compound is leveraged in several applications:

-

Mild Drying Agent : It is widely used to remove trace amounts of water from organic solvents, particularly ketones, alcohols, and amines.[4][5] Its basic nature makes it suitable for drying neutral or basic organic phases and can neutralize small amounts of acidic impurities.[1][5] However, it is not recommended for drying acidic compounds.[5]

-

Humidity Control : Saturated solutions of this compound can be used in desiccators and climate-controlled chambers to maintain a constant relative humidity of approximately 43-44%.[12]

-

Chemical Synthesis : It acts as a mild base and buffering agent in reactions where pH control is critical.[4] Its ability to absorb water produced during a reaction can also drive the equilibrium forward.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Sciencemadness Wiki [sciencemadness.org]

- 3. This compound | K2CO3 | CID 11430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound ( K2CO3 ) Anhydrous - Drying Agent - - 500g - SYNTHETIKA [synthetikaeu.com]

- 7. This compound, anhydrous, 99% 500 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. This compound | 584-08-7 [chemicalbook.com]

- 9. homework.study.com [homework.study.com]

- 10. A General Study on the Chemical Reactivity of this compound with Water [unacademy.com]

- 11. Impact of Atmospheric CO2 on Thermochemical Heat Storage Capabilities of K2CO3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cameo.mfa.org [cameo.mfa.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. researchgate.net [researchgate.net]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. Elucidating the Dehydration Pathways of K2CO3·1.5H2O - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ris.utwente.nl [ris.utwente.nl]

- 21. discovery.researcher.life [discovery.researcher.life]

A Comprehensive Technical Guide on the pKa of Carbonic Acid: The Conjugate Acid of Potassium Carbonate

This technical guide provides an in-depth analysis of the acid dissociation constants (pKa) of carbonic acid (H₂CO₃), the conjugate acid of the bicarbonate and carbonate ions. Potassium carbonate (K₂CO₃) fully dissociates in aqueous solution to potassium ions (K⁺) and carbonate ions (CO₃²⁻). The carbonate ion is the conjugate base of the bicarbonate ion (HCO₃⁻), which in turn is the conjugate base of carbonic acid. Understanding the pKa values of carbonic acid is fundamental in fields ranging from analytical chemistry and environmental science to physiology and drug development, where the carbonate buffer system plays a critical role.

The Carbonic Acid Equilibrium System

In aqueous solutions, carbon dioxide (CO₂) establishes an equilibrium with carbonic acid.[1] This equilibrium is crucial as only a small fraction of the dissolved CO₂ is hydrated to form carbonic acid.

CO₂(aq) + H₂O(l) ⇌ H₂CO₃(aq)

This equilibrium has a significant impact on the apparent acidity of the solution. Consequently, it is important to distinguish between the true pKa of the carbonic acid molecule itself and the apparent pKa of the overall CO₂(aq)/H₂O system. The apparent pKa is the value most commonly encountered and utilized in practical applications like physiology, as it accounts for the total dissolved carbon dioxide.[1][2]

Dissociation of Carbonic Acid

Carbonic acid is a diprotic acid, meaning it donates protons in two distinct steps.[3][4]

-

First Dissociation: Carbonic acid dissociates to form a bicarbonate ion (HCO₃⁻) and a proton (H⁺).[3][5] H₂CO₃(aq) ⇌ H⁺(aq) + HCO₃⁻(aq)

-

Second Dissociation: The bicarbonate ion then dissociates to form a carbonate ion (CO₃²⁻) and a proton.[3][5] HCO₃⁻(aq) ⇌ H⁺(aq) + CO₃²⁻(aq)

The logical flow of these dissociation steps is illustrated in the diagram below.

Caption: Two-step dissociation pathway of carbonic acid.

Quantitative pKa Data

The pKa values for carbonic acid can vary based on the conditions under which they are measured, such as temperature, pressure, and ionic strength (e.g., in seawater), as well as whether the value is for the anhydrous molecule or the aqueous system.[6][7] The table below summarizes key pKa values reported in the literature.

| Parameter | Value | Conditions | Reference |

| Apparent pKa₁ | 6.35 | Hydrous, 25 °C | [6] |

| Apparent pKa₁ | 6.37 | Reported experimental value | [1] |

| True pKa₁ | 3.75 | Anhydrous, 25 °C | [6] |

| True pKa₁ | 3.49 ± 0.05 | Determined via Marcus & Kiefer-Hynes correlations | [8] |

| True pKa₁ | 3.45 ± 0.15 | Determined via Marcus free-energy correlation | [2] |

| True pKa₁ | 3.60 | Not specified | [9] |

| pKa₂ | 10.33 | 25 °C | [6] |

| pKa₂ | 10.32 | Reported experimental value | [1] |

| pKa₂ | 10.25 | Not specified | [9] |

Experimental Protocols for pKa Determination

The determination of the pKa values for the carbonic acid system requires precise experimental techniques. Two distinct methodologies are outlined below.

This method is used to determine the sum of pK₁ and pK₂ in a solution with a specific ionic strength, such as seawater.[7]

Protocol:

-

Sample Preparation: Seawater is first stripped of all dissolved CO₂ by the addition of a strong acid (e.g., HCl), followed by sparging with a CO₂-free gas.[7]

-

pH Adjustment: The pH of the CO₂-free seawater is then carefully adjusted using a strong base (e.g., 0.1 N NaOH) to a value approximately equal to the expected ½(pK₁ + pK₂).[7]

-

Titration: Solid sodium bicarbonate (NaHCO₃) is incrementally added to the solution.[7]

-

Endpoint Determination: The addition of NaHCO₃ continues until the pH of the solution reaches a stable, constant value. This equilibrium pH is taken as ½(pK₁ + pK₂).[7]

-

Measurement: Throughout the titration, the pH is monitored using both potentiometric (pH electrode) and spectrophotometric techniques to ensure accuracy and agreement between methods.[7] The electrode system is calibrated within the sample by titrating it with HCl before the bicarbonate addition.[7]

The workflow for this experimental protocol is visualized below.

Caption: Workflow for pKa determination via potentiometric titration.

This advanced spectroscopic method allows for the determination of the true pKa of carbonic acid by measuring proton transfer rates.[2][10]

Protocol:

-

System Setup: A tailor-made photoacid (e.g., 6-hydroxy-1-sulfonate pyrene sodium salt) is used. This molecule becomes a much stronger acid upon electronic excitation by a light pulse.[10]

-

Proton Transfer: In an aqueous solution containing a conjugate base (e.g., bicarbonate), the excited photoacid will transfer a proton to it.[10]

-

Fluorescence Measurement: The fluorescence lifetime of the photoacid is measured with high precision using time-correlated single-photon counting (TCSPC). The rate of proton transfer quenches the fluorescence, shortening its lifetime.[10]

-

Data Analysis: The time-dependent diffusion-assisted proton transfer rate is analyzed using the Szabo–Collins–Kimball equation.[10]

-

pKa Calculation: The overall proton-transfer rate is plotted against the difference in pKa between the photoacid and the conjugate acid of the accepting base (in this case, carbonic acid). This relationship is described by the Marcus free-energy correlation. The pKa of carbonic acid is the value that makes the experimental data fit this correlation.[2]

Conformational Effects and Decomposition Pathways

Computational studies using ab initio metadynamics have shown that carbonic acid can exist in three conformations: cis-cis, cis-trans, and trans-trans.[11] In aqueous solution, these conformers can interconvert. The decomposition of carbonic acid into CO₂ and H₂O in water proceeds through a two-step process: first, the dissociation of H₂CO₃ to HCO₃⁻ and H⁺, followed by the decomposition of the bicarbonate ion into CO₂ and OH⁻.[11] This dissociation in water involves the formation and breaking of a hydrogen-bond wire with surrounding water molecules.[11]

Conclusion

The pKa of this compound's conjugate acid, carbonic acid, is a complex topic influenced by the equilibrium between dissolved carbon dioxide and the acid itself. This leads to a distinction between the apparent pKa₁ of ~6.35, which is relevant for most biological and environmental systems, and the true pKa₁ of the H₂CO₃ molecule, which is significantly lower at ~3.5. Carbonic acid is a diprotic acid with a second pKa₂ value of approximately 10.33. The precise determination of these values requires sophisticated experimental protocols, such as potentiometric titrations and advanced spectroscopic techniques, which are essential for accurate modeling in chemical and biological research.

References

- 1. Use Pauling's rules to estimate the pKa values for H2CO3 [chm.uri.edu]

- 2. First pKa of carbonic acid - Generic - BNID 111761 [bionumbers.hms.harvard.edu]

- 3. brainly.com [brainly.com]

- 4. homework.study.com [homework.study.com]

- 5. scribd.com [scribd.com]

- 6. Carbonic acid - Wikipedia [en.wikipedia.org]

- 7. ncei.noaa.gov [ncei.noaa.gov]

- 8. How Acidic Is Carbonic Acid? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Solved = Carbonic acid (H2CO3) has a pka1 = 3.60 and a pka2 | Chegg.com [chegg.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Mechanistic insights into the dissociation and decomposition of carbonic acid in water via the hydroxide route: an ab initio metadynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure and Phases of Potassium Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and polymorphic phases of anhydrous potassium carbonate (K₂CO₃). The information presented herein is intended to support research and development activities where a thorough understanding of the solid-state properties of this inorganic salt is crucial. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for key characterization techniques are provided.

Introduction to the Solid-State Chemistry of this compound

This compound is a fundamental inorganic compound that exhibits a rich solid-state chemistry, characterized by the existence of multiple crystalline phases under different conditions of temperature and pressure. A precise understanding of these structures and the transitions between them is critical for applications ranging from materials science to pharmaceutical manufacturing, where control over the physical form of a substance can significantly impact its properties and performance.

Crystalline Phases and Structural Data

Anhydrous this compound is known to exist in several polymorphic forms, the most common of which are the ambient monoclinic phase and a high-temperature hexagonal phase. Under high pressure, a more complex series of phase transitions occurs.

Ambient Condition Phase: Monoclinic (γ-K₂CO₃)

At ambient temperature and pressure, this compound adopts a monoclinic crystal structure. This phase is stable and is the common form of anhydrous K₂CO₃.

Table 1: Crystallographic Data for Monoclinic this compound (γ-K₂CO₃)

| Parameter | Value | Source |

| Crystal System | Monoclinic | [1][2] |

| Space Group | P2₁/c | [1][2][3] |

| a (Å) | 5.62 - 5.64 | [1][2][3] |

| b (Å) | 9.74 - 9.80 | [1][2][3] |

| c (Å) | 6.88 | [1][2][3] |

| β (°) | 98.8 - 99.36 | [1][2][3] |

| Volume (ų) | ~372.18 | [3] |

| Z | 4 |

In this structure, the potassium ions occupy both octahedral and trigonal bipyramidal sites within a slightly distorted hexagonal close-packed array of carbonate ions.[1][2] The carbonate ions themselves exhibit a trigonal planar geometry.[1][2]

High-Temperature Phase: Hexagonal

Upon heating, this compound undergoes a phase transition to a hexagonal crystal structure.[4] This transition is reversible.